3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEIHNDTYUKKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets.
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization. This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Biological Activity
The compound 3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1798680-31-5) is a thiazolidinedione derivative that has garnered attention due to its diverse biological activities. Thiazolidinediones are known for their roles in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.32 g/mol. The structure includes a thiazolidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O4S |
| Molecular Weight | 298.32 g/mol |
| CAS Number | 1798680-31-5 |
Thiazolidinediones, including this compound, primarily exert their effects by modulating various enzyme activities and signaling pathways. They are known to inhibit:
- Aldose reductase : This enzyme plays a significant role in diabetic complications by converting glucose to sorbitol.
- Cyclooxygenase (COX) : Inhibition can reduce inflammation and pain.
- Lipoxygenases (LOX) : These enzymes are involved in the metabolism of arachidonic acid, leading to inflammatory responses .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinedione derivatives possess antimicrobial properties against various pathogens. For instance, the compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The results indicated:
- Moderate activity against Staphylococcus aureus and Bacillus subtilis.
- Weak to moderate activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the antimicrobial activity observed:
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | S. aureus | 12 |
| E. coli | 8 | |
| C. albicans | 10 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS assays. The results showed that it effectively scavenged free radicals, indicating significant antioxidant activity.
Case Studies
- Inhibition of Lipid Peroxidation : A study investigated the ability of thiazolidinedione derivatives to inhibit lipid peroxidation in vitro. The results demonstrated that the compound significantly reduced malondialdehyde levels, a marker of oxidative stress.
- Molecular Docking Studies : Molecular docking simulations were conducted to evaluate the binding affinity of this compound towards lipoxygenase enzymes. The binding interactions were found to be favorable, suggesting potential as a lead compound for further development.
Comparison with Similar Compounds
Key Observations:
- Linker Diversity : The target compound’s 2-oxoimidazolidine-pyrrolidine linker distinguishes it from YPC-series imidazopyridazine-piperazine derivatives, which exhibit potent Pan-Pim kinase inhibition .
- Substituent Effects: Compounds like 9a (quinoline-triazole-TZD) and 4a (Mannich base-TZD) leverage aromatic or heterocyclic substituents to enhance binding affinity to specific targets (e.g., COX-2, cancer cell receptors) .
- Therapeutic Scope : While YPC analogs focus on oncology, TZD-Mannich bases (e.g., 4a) target inflammation, highlighting the scaffold’s versatility .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is unlisted, but analogs like CAS 1795449-28-3 (397.4 g/mol) suggest similar mid-range values .
- Solubility : Piperazine and polar linkers in YPC compounds enhance water solubility (tested in 5% glucose/DMSO) , whereas the target compound’s imidazolidine may confer intermediate solubility.
Research Findings and Implications
- Antitumor Potential: YPC-21440 reduces tumor growth in xenograft models by >50% at 30 mg/kg, suggesting the target compound’s structural parallels could be explored in oncology .
- Synthetic Efficiency : ’s simplified synthesis for pyrrolidine-TZD hybrids supports scalable production of the target compound .
- Unresolved Questions : The target compound’s exact biological targets and pharmacokinetic profile (e.g., metabolic stability, bioavailability) remain uncharacterized, necessitating further studies.
Q & A
Q. Methodological workflow :
- Melting point : Compare observed values (e.g., 260–265°C) with literature data .
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane 1:1) to confirm homogeneity (Rf ~0.6) .
- Spectroscopy :
- IR : Identify carbonyl stretches (1680–1750 cm⁻¹ for thiazolidinedione and imidazolidinone) .
- ¹H/¹³C NMR : Assign pyrrolidine protons (δ 3.0–4.0 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and compare with theoretical molecular weights .
- Elemental analysis : Validate C, H, N, S content (±0.3% deviation) .
Basic: What stability considerations are critical for handling and storing this compound?
- Hydrolysis sensitivity : The 2-oxoimidazolidine and thiazolidinedione moieties are prone to hydrolysis under acidic/basic conditions. Conduct stability studies in buffers (pH 3–9) at 25°C/40°C to determine degradation kinetics .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C, away from moisture and light. Avoid contact with oxidizing agents .
- Handling : Use desiccants in storage environments and monitor via periodic TLC to detect decomposition .
Basic: What safety protocols are essential during experimental work with this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for solvent handling .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact—wash immediately with soap/water .
- Ventilation : Ensure lab ventilation ≥10 air changes/hour to prevent vapor accumulation .
Advanced: How can reaction conditions be optimized for coupling the pyrrolidine and thiazolidinedione moieties?
Q. Experimental design :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) to enhance nucleophilicity of the pyrrolidine nitrogen .
- Catalyst/base optimization : Compare K₂CO₃, DBU, and triethylamine for reaction efficiency (monitor via ¹H NMR yield).
- Temperature gradients : Perform reactions at 50°C, 80°C, and 100°C to identify optimal kinetic conditions .
- Workup : Use column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) for purification. Validate purity via HPLC (C18 column, >95% purity threshold) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Q. Root-cause analysis :
- Purity discrepancies : Re-evaluate compound purity using elemental analysis and HPLC. Impurities >5% may skew bioactivity results .
- Stereochemical variability : Confirm stereochemistry at the pyrrolidine C3 position via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) .
- Assay conditions : Standardize in vitro protocols (e.g., cell lines, incubation time, DMSO concentration) to minimize variability .
Advanced: What computational strategies predict the reactivity of this compound in biological or synthetic systems?
Q. Methodology :
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G* basis sets .
- Molecular docking : Simulate binding interactions with target proteins (e.g., PPAR-γ) using AutoDock Vina. Validate with experimental IC₅₀ data .
- Degradation modeling : Apply QSAR models to predict hydrolysis pathways under physiological conditions .
Advanced: How to design experiments assessing the environmental impact of this compound?
Q. Ecotoxicity framework :
- Fate studies : Measure biodegradation (OECD 301F) and soil adsorption (OECD 106) .
- Aquatic toxicity : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) .
- Bioaccumulation : Calculate logP values (e.g., via shake-flask method) to estimate bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
